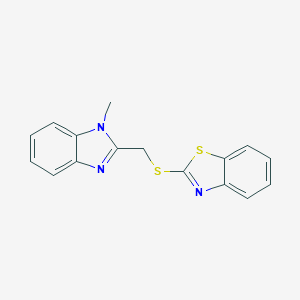![molecular formula C17H15N3 B498852 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole CAS No. 41278-00-6](/img/structure/B498852.png)
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method includes the reaction of 2-methylindole with benzimidazole derivatives under specific conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield intermediates that are further processed to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.
科学的研究の応用
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .
類似化合物との比較
Similar Compounds
(2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: A compound with similar indole moieties but different substituents.
Uniqueness
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is unique due to its specific combination of indole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
特性
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-benzyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B498770.png)
![1-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498772.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B498787.png)
![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol](/img/structure/B498790.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
